
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is a compound that combines three distinct chemical entities: azepan-2-one, hexanedioic acid, and 2-piperazin-1-ylethanamine Each of these components contributes unique properties to the compound, making it valuable in various scientific and industrial applications2-piperazin-1-ylethanamine is an ethylene amine with a unique molecular structure containing primary, secondary, and tertiary amine groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves multiple steps, each targeting the formation of one of the components. Azepan-2-one is typically synthesized through the Beckmann rearrangement of cyclohexanone oxime. Hexanedioic acid is produced via the oxidation of cyclohexane using nitric acid. 2-piperazin-1-ylethanamine is synthesized through the reaction of ethylenediamine with piperazine .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. Caprolactam is produced through the Beckmann rearrangement in the presence of sulfuric acid. Adipic acid is industrially synthesized by the oxidation of cyclohexanol and cyclohexanone with nitric acid. 2-piperazin-1-ylethanamine is produced by reacting ethylenediamine with piperazine under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of azepan-2-one can yield caprolactam derivatives, while reduction of hexanedioic acid can produce hexanol .
Wissenschaftliche Forschungsanwendungen
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex molecules.
Biology: Employed in the study of enzyme interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of nylon, resins, and adhesives
Wirkmechanismus
The mechanism of action of azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound’s amine groups allow it to form hydrogen bonds and ionic interactions, influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caprolactam: A cyclic amide similar to azepan-2-one.
Adipic Acid: A dicarboxylic acid similar to hexanedioic acid.
Ethylenediamine: An ethylene amine similar to 2-piperazin-1-ylethanamine
Uniqueness
Azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine is unique due to its combination of three distinct chemical entities, each contributing specific properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
CAS-Nummer |
51912-17-5 |
|---|---|
Molekularformel |
C18H36N4O5 |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
azepan-2-one;hexanedioic acid;2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C6H15N3.C6H11NO.C6H10O4/c7-1-4-9-5-2-8-3-6-9;8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10/h8H,1-7H2;1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
AEIDHRUSKTYNAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)NCC1.C1CN(CCN1)CCN.C(CCC(=O)O)CC(=O)O |
Verwandte CAS-Nummern |
51912-17-5 56565-75-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
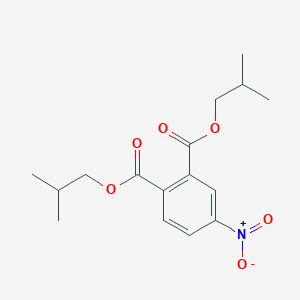
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)

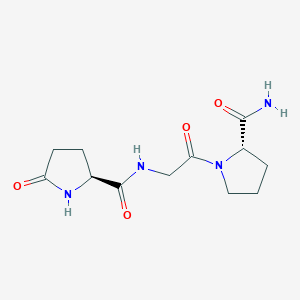
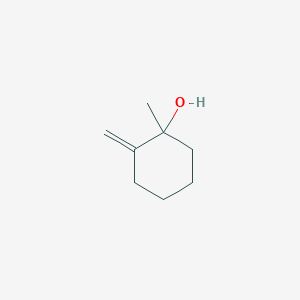

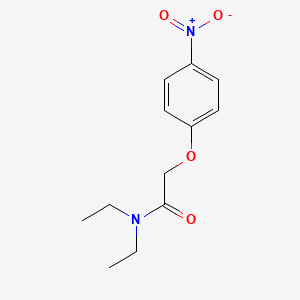
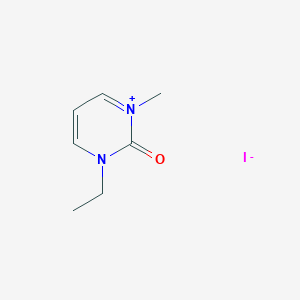
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)


